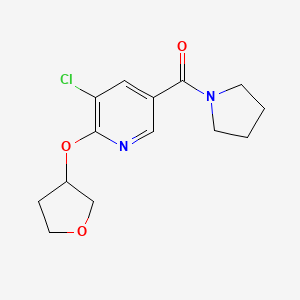
(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(pyrrolidin-1-yl)methanone” is a chemical compound that is used in scientific research. It has diverse properties that make it suitable for various applications, including drug discovery and synthesis. The molecular formula of this compound is C19H17ClN4O3 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring substituted with a chlorine atom and a tetrahydrofuran-3-yl oxy group. It also contains a pyrrolidin-1-yl methanone group . The exact 3D conformation of the molecule can vary depending on its environment and the presence of other molecules .Physical And Chemical Properties Analysis
This compound has a molecular weight of 384.8 g/mol. It has a topological polar surface area of 69.5 Ų, which suggests it has some polar character. It has no hydrogen bond donors and 5 hydrogen bond acceptors. The compound has 3 rotatable bonds, indicating some degree of flexibility in its structure .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds : This compound is utilized in the synthesis of heterocyclic compounds, which are crucial in the development of agrochemicals and medicinal compounds. One study described the synthesis of 5-methoxylated 3-pyrrolin-2-ones, highlighting the chemical's utility in preparing valuable adducts for agrochemical and medicinal applications (Ghelfi et al., 2003).
Novel Synthesis Methods : Research on the novel synthesis and properties of derivatives involving this compound has shown potential in organic chemistry, especially in synthesizing derivatives with specific properties. For instance, the study on 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives illustrates innovative synthesis methods leading to compounds with unique electrochemical and photochemical properties (Mitsumoto & Nitta, 2004).
Catalytic Applications : The compound has been explored for its role in catalytic processes, such as the hydrogenation of dihydro-oxazines. This highlights its potential in facilitating chemical transformations, leading to products like pyrrolidine derivatives, which are significant in synthetic chemistry (Sukhorukov et al., 2008).
Antimicrobial Activity : Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. This underscores the compound's significance in developing new therapeutic agents (R.V.Sidhaye et al., 2011).
Molecular Docking and Antimicrobial Activity : The molecular structure, spectroscopic analysis, and molecular docking studies of derivatives show the compound's application in understanding the interaction with biological targets and its potential antibacterial and antifungal effects (Sivakumar et al., 2021).
Mechanism of Action
properties
IUPAC Name |
[5-chloro-6-(oxolan-3-yloxy)pyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-12-7-10(14(18)17-4-1-2-5-17)8-16-13(12)20-11-3-6-19-9-11/h7-8,11H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWINUEIOLLNOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Ethoxyphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2648711.png)
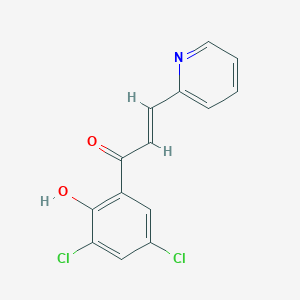
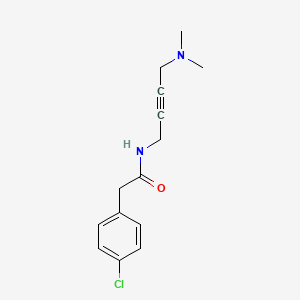
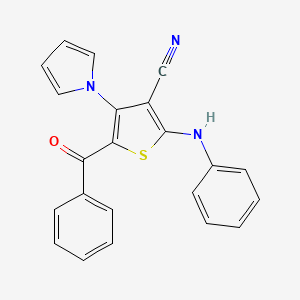
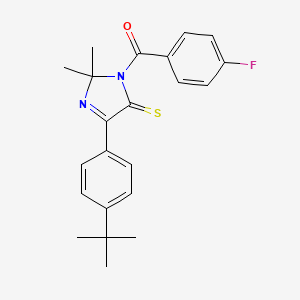
![N-(4-isopropylphenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2648723.png)
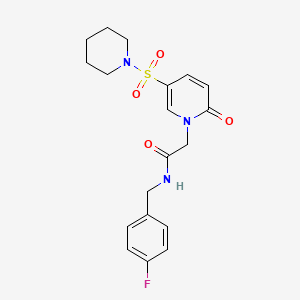
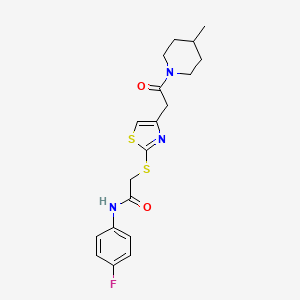

![(1S,4S,5R)-5-Fluorobicyclo[2.2.1]heptan-2-one](/img/structure/B2648729.png)

![2-{[(2-Methoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione](/img/structure/B2648731.png)
![7-(4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}phenoxy)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2648732.png)
![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2648733.png)